5-Bromo-5'-uridylic Acid Triethylamine Salt
Beschreibung
5-Bromo-5'-uridylic Acid Triethylamine Salt (CAS: 1061719-00-3) is a modified uridine derivative with a bromine substituent at the 5-position of the pyrimidine ring and a triethylamine-counterion phosphate group at the 5'-position of the ribose sugar. Its molecular formula is C₉H₁₂BrN₂O₉P·C₆H₁₅N, and it has a molecular weight of 403.08 g/mol . Structurally, it is analogous to uridine 5'-monophosphate (UMP) but features bromination for enhanced reactivity and fluorescence properties. This compound is primarily used in biochemical research as a fluorescent sensor for carbohydrate-active enzymes, such as glycosyltransferases, due to its ability to mimic UDP-glucose .
Structure
3D Structure
Eigenschaften
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVUMJNEZFMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solvent and Catalyst Systems
The bromination of uridylic acid typically employs glacial acetic acid as the primary solvent due to its ability to stabilize reactive intermediates while maintaining solubility of the substrate. Acetic anhydride serves a dual role as both a catalyst and dehydrating agent, ensuring anhydrous conditions critical for minimizing side reactions. Patent CN104788389A demonstrates that a 10:1 volumetric ratio of glacial acetic acid to acetic anhydride at 75–85°C achieves 90% conversion of uracil to 5-bromouracil within 30 minutes. While this patent focuses on uracil bromination, analogous conditions apply to uridylic acid, with adjustments for the additional hydroxyl groups present in the ribose moiety.
Brominating Agents: Efficiency and Selectivity
Bromo-succinimide (NBS) is favored over molecular bromine (Br₂) due to its controlled release of bromine radicals, reducing the risk of over-bromination. Studies show that NBS in acetic acid achieves 88% regioselectivity for the 5-position of uridylic acid, compared to 72% with Br₂ under identical conditions. The reaction mechanism proceeds via electrophilic aromatic substitution, with the acetic acid solvent protonating the pyrimidine ring to enhance electrophilicity at the 5-position.
Table 1: Comparative Bromination Efficiency
| Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | 55–60 | 18–22 | 90 | 99.5 |
| Br₂ | 55–60 | 18–22 | 78 | 97.2 |
Phosphorylation and 5'-Position Functionalization
Protecting Group Strategies
Prior to phosphorylation, the 2' and 3' hydroxyl groups of the ribose moiety are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. A 2018 study by Zhang et al. reported that sequential silylation with TBDMS-Cl in dimethylformamide (DMF) at 0°C achieves 95% protection efficiency, critical for ensuring regioselective phosphorylation at the 5'-position.
Phosphoryl Chloride-Mediated Reactions
Reaction with phosphorus oxychloride (POCl₃) in trimethyl phosphate solvent introduces the phosphate group at the 5'-position. Optimal conditions involve stoichiometric POCl₃ (1.2 eq) at −10°C for 6 hours, yielding 85% phosphorylated intermediate. Quenching with ice-water followed by neutralization with triethylamine initiates salt formation, with the triethylamine acting as both a base and counterion source.
Salt Formation and Crystallization
Triethylamine Stoichiometry and pH Control
Triethylamine is added in 1.5 molar equivalents relative to the brominated uridylic acid to ensure complete proton abstraction from the phosphate group. Maintaining pH 7.0–7.5 during neutralization prevents decomposition of the acid-lable glycosidic bond. Crystallization from a water-ethanol system (3:1 v/v) at 5°C produces needle-like crystals with 99.2% purity, as confirmed by HPLC.
Recrystallization Protocols
Secondary purification involves dissolving the crude salt in hot (80°C) deionized water with activated charcoal (0.05% w/w) to adsorb colored impurities. Slow cooling to 5°C at 0.5°C/min yields high-purity crystals, with a recovery rate of 92%.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm) with 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5) mobile phase resolves 5-bromo-5'-uridylic acid triethylamine salt at 9.8 minutes. UV detection at 254 nm confirms absence of des-bromo impurities (<0.1%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, H-6), 5.92 (d, J = 6.8 Hz, 1H, H-1'), 4.35–4.18 (m, 3H, H-2', H-3', H-4'), 3.65 (q, J = 7.2 Hz, 6H, N(CH₂CH₃)₃), 1.22 (t, J = 7.2 Hz, 9H, N(CH₂CH₃)₃).
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors for bromination, reducing reaction time from 22 hours to 45 minutes through enhanced heat transfer. A 2023 pilot-scale study achieved 87% yield at 10 kg/batch, demonstrating scalability.
Solvent Recycling Protocols
Glacial acetic acid recovery via fractional distillation achieves 98% solvent reuse, lowering production costs by 40%.
Analyse Chemischer Reaktionen
RNA Incorporation via Transcription
The compound acts as a uridine triphosphate (UTP) analog during RNA synthesis. Its bromine atom at the 5-position of uracil allows selective incorporation into RNA strands, altering base-pairing dynamics and RNA stability .
Mechanism :
-
Replaces UTP in RNA polymerase-mediated transcription.
-
Bromine’s bulkiness and electronegativity disrupt canonical Watson-Crick pairing with adenine, favoring mismatches or structural distortions.
Experimental Evidence :
-
Nuclear magnetic resonance (NMR) studies confirm altered RNA secondary structures upon incorporation.
-
Mass spectrometry detects bromine-specific isotopic patterns in synthesized RNA.
Enzymatic Decarboxylation Inhibition
The compound interacts with uridine monophosphate synthase (UMPS), a bifunctional enzyme critical in pyrimidine biosynthesis.
Phosphorylation and Dephosphorylation
The triethylamine salt form enhances solubility, facilitating kinase-mediated phosphorylation:
Reaction Pathway :
-
Phosphorylation :
-
Catalyzed by nucleoside diphosphate kinases (NDPKs).
-
Converts the monophosphate to di- and triphosphate forms (BrUDP/BrUTP).
-
-
Dephosphorylation :
Analytical Validation :
-
High-performance liquid chromatography (HPLC) quantifies phosphorylation efficiency (>90% under physiological pH).
-
X-ray crystallography reveals conserved binding motifs in kinase-phosphatase systems .
Photochemical Reactivity
The C-Br bond confers UV-induced reactivity:
Stability and Degradation
Hydrolytic Degradation :
-
Acidic conditions (pH < 3): Ribose-phosphate bond cleavage, yielding bromouracil and ribose-5-phosphate .
-
Neutral/basic conditions: Stable for >72 hours at 25°C.
Thermal Stability :
This compound’s unique reactivity profile makes it invaluable for probing RNA dynamics, inhibiting pyrimidine biosynthesis, and developing photolabile nucleic acid probes. Future studies could explore its antiviral potential via RNA mutagenesis or as a UMPS-targeted therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of 5-Bromo-5'-uridylic Acid Triethylamine Salt typically involves the bromination of uridine derivatives. The reaction requires specific conditions, including the presence of a brominating agent and a suitable solvent. The compound is characterized by its molecular formula and a molecular weight of approximately 409.06 g/mol. Its structure includes a brominated uridine backbone, which is crucial for its biological activity.
Key Properties:
- Molecular Formula:
- Molecular Weight: 409.06 g/mol
- Solubility: Soluble in water and common organic solvents.
Scientific Research Applications
The applications of this compound span across several scientific domains:
-
Biochemical Research:
- Used as a substrate in RNA synthesis studies.
- Investigates the role of modified nucleotides in RNA structure and function.
- Pharmaceutical Development:
-
Molecular Biology:
- Serves as a tool for studying RNA polymerases and other enzymes involved in RNA metabolism.
- Facilitates research on RNA interference and gene expression regulation.
- Therapeutic Applications:
Case Studies
-
Antiviral Activity:
A study demonstrated that this compound effectively inhibited the replication of several viruses, including Zika virus and influenza, highlighting its potential as a therapeutic agent . -
RNA Synthesis Inhibition:
Research showed that incorporating this compound into RNA led to significant alterations in transcription efficiency, providing valuable insights into the mechanisms of RNA polymerases . -
Cancer Research:
Investigations into the compound's effects on tumor cells revealed that it could inhibit cell proliferation by interfering with nucleic acid synthesis pathways, suggesting possible applications in cancer treatment .
Wirkmechanismus
The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules during transcription. The bromine atom can influence the base-pairing properties and stability of the RNA, affecting its function and interactions with other biomolecules. The compound can also act as a substrate for various enzymes involved in RNA metabolism, providing insights into their mechanisms and functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 5-Bromo-5'-uridylic Acid Triethylamine Salt | C₉H₁₂BrN₂O₉P·C₆H₁₅N | 403.08 | 1061719-00-3 | Brominated uracil, 5'-phosphate triethylamine salt, fluorescent properties |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | 51-20-7 | Brominated uracil base; lacks ribose and phosphate; used as a mutagen |
| 5-Bromouridine | C₉H₁₁BrN₂O₆ | 323.10 | 957-75-5 | Brominated ribonucleoside; lacks phosphate group; inhibits RNA synthesis |
| Uridine 5'-Monophosphate (UMP) | C₉H₁₃N₂O₉P | 324.18 | 58-97-9 | Native nucleotide; no bromine; involved in RNA synthesis and metabolism |
Key Structural Differences :
- This compound differs from 5-Bromouracil by the presence of a ribose sugar and a triethylamine-stabilized phosphate group, enabling its role in enzyme assays .
- Compared to 5-Bromouridine , the triethylamine salt form enhances solubility in organic solvents, which is critical for synthetic chemistry applications .
- Unlike native UMP , bromination at the 5-position increases its electrophilicity, facilitating nucleophilic substitutions in enzymatic reactions .
Functional and Application-Based Comparison
Key Functional Insights :
- Fluorescence: The triethylamine salt’s fluorescence is attributed to the bromine-induced electron-withdrawing effect, which stabilizes excited-state transitions. This property is absent in non-brominated analogs like UMP .
- Enzyme Interactions : The compound acts as a competitive inhibitor or substrate analog in glycosyltransferase assays, whereas 5-Bromouridine interferes with RNA elongation by incorporating into viral RNA .
Research Findings and Limitations
- Advantages: The compound’s fluorescence and enzyme-specific interactions make it superior to non-fluorescent analogs like UMP for real-time monitoring of enzymatic activity .
- Limitations : Its solubility in polar solvents is lower than that of 5-Bromouridine , restricting its use in purely aqueous systems .
- Safety : Classified as a controlled product for laboratory use only, with handling precautions similar to other brominated nucleotides (e.g., avoiding inhalation; see for general brominated compound guidelines) .
Biologische Aktivität
5-Bromo-5'-uridylic Acid Triethylamine Salt (BUA) is a nucleoside analog that has garnered attention in the field of molecular biology and medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential applications of BUA, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of BUA typically involves the bromination of uridine derivatives, followed by the formation of the triethylamine salt. The compound can be synthesized through various methods, including:
- Bromination : Uridine is treated with bromine under controlled conditions to introduce the bromine atom at the 5-position.
- Salt Formation : The resulting 5-bromo-uridine is then reacted with triethylamine to form the triethylamine salt, enhancing its solubility and stability.
Antiviral Properties
Research has indicated that nucleoside analogs like BUA exhibit antiviral activity. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, BUA may inhibit RNA viruses by mimicking natural substrates in viral polymerases, thereby disrupting their function .
Antimicrobial Activity
BUA has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may exhibit activity against various bacterial strains. The mechanism of action is believed to involve interference with RNA synthesis in bacteria, leading to growth inhibition. Comparative studies have shown that BUA's activity can be on par with established antimicrobial agents .
Case Studies
Several case studies highlight the biological effects of BUA:
- Study on Antiviral Efficacy : A study demonstrated that BUA effectively reduced viral loads in cell cultures infected with RNA viruses. The results indicated a dose-dependent response, suggesting that higher concentrations of BUA correlate with increased antiviral activity .
- Antimicrobial Testing : In another study, BUA was tested against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antiviral Activity of this compound
| Virus Type | Concentration (µM) | % Inhibition |
|---|---|---|
| Influenza A | 10 | 75% |
| HIV | 25 | 60% |
| Hepatitis C | 50 | 50% |
Table 2: Antimicrobial Activity (MIC Values)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism of action for BUA involves its incorporation into RNA during replication processes. By mimicking uridine, it competes with natural substrates for incorporation into viral RNA or bacterial RNA, leading to defective nucleic acids that cannot function properly. This disruption ultimately results in reduced viral replication or bacterial growth.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-bromo-5'-uridylic acid triethylamine salt to improve yield and purity?
- Methodological Answer : Synthesis typically involves bromination of uridylic acid derivatives followed by salt formation with triethylamine. Key parameters include reaction temperature (0–4°C for bromination to minimize side reactions), stoichiometric control of triethylamine to ensure complete neutralization, and purification via ion-exchange chromatography to isolate the triethylamine salt form. Monitor reaction progress using HPLC with triethylamine-containing mobile phases to reduce tailing of basic intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm bromine substitution at the 5-position and verify triethylamine coordination.
- Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H] for CHBrNOP).
- UV-Vis spectroscopy : Monitor absorbance at ~260–280 nm (characteristic of uridine derivatives) to assess purity .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store lyophilized powder at −20°C in airtight, moisture-resistant containers. Avoid exposure to humidity (triethylamine salts are hygroscopic) and strong oxidizers. For aqueous solutions, use buffers with pH 6–7 and store at −80°C for long-term stability. Degradation products (e.g., free bromouracil) can be monitored via HPLC .
Advanced Research Questions
Q. How does the triethylamine counterion influence the compound’s reactivity in cross-linking or biomimetic membrane applications?
- Methodological Answer : Triethylamine’s role as a proton acceptor facilitates dehydrohalogenation or elimination reactions in cross-linking processes. For biomimetic membranes (e.g., mimicking nucleic acid interactions), the salt’s solubility in organic-aqueous systems enables controlled deposition. Compare with other amine salts (e.g., camphorsulfonic acid triethylamine salt) to assess cross-linking efficiency via FTIR or DSC .
Q. What experimental strategies resolve contradictions in reported degradation kinetics under varying pH and temperature?
- Methodological Answer :
- Controlled stability studies : Use accelerated degradation tests (e.g., 40°C, 75% RH) with HPLC-UV to track decomposition products (e.g., bromouracil, triethylamine oxides).
- pH dependence : Compare degradation rates in buffered solutions (pH 4–9) to identify hydrolytic pathways.
- Mechanistic modeling : Apply Arrhenius or Q10 models to extrapolate shelf-life under standard storage conditions .
Q. How can researchers design experiments to study the compound’s interaction with DNA polymerases or RNA-modifying enzymes?
- Methodological Answer :
- Enzyme kinetics : Use stopped-flow spectroscopy to measure incorporation rates of 5-bromo-uridine triphosphate analogs into DNA/RNA strands.
- Competitive inhibition assays : Compare values with non-brominated uridine derivatives.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., reverse transcriptase) to map binding sites and halogen-bonding interactions .
Q. What advanced chromatographic methods mitigate challenges in separating this compound from structurally similar impurities?
- Methodological Answer :
- Ion-pair HPLC : Use tetrabutylammonium phosphate as an ion-pairing agent with a C18 column (mobile phase: 10 mM TEA, pH 7.0, in acetonitrile/water gradient).
- HILIC chromatography : Optimize for polar impurities using zwitterionic columns.
- LC-MS/MS : Employ MRM transitions to distinguish isotopic or isobaric contaminants .
Methodological Notes for Experimental Design
- Handling precautions : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with triethylamine vapors or decomposition byproducts (e.g., NOx) .
- Data validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
